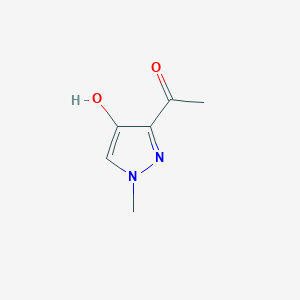

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Description

1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is a pyrazole derivative characterized by a hydroxyl group at the 4-position, a methyl group at the 1-position, and an acetyl (ethanone) group at the 3-position of the pyrazole ring. This compound is of interest in medicinal and synthetic chemistry due to pyrazole’s prevalence in bioactive molecules, such as antimicrobial and antioxidant agents .

Properties

IUPAC Name |

1-(4-hydroxy-1-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)6-5(10)3-8(2)7-6/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEORKOPYFBOSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95884-20-1 | |

| Record name | 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-hydroxy-3-methylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also critical in industrial settings to minimize hazardous by-products and ensure worker safety.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation of its hydroxy group to a carbonyl group. While direct data for the 3-yl position is limited, analogous compounds (e.g., 1-(1-methyl-1H-pyrazol-4-yl)ethanone) demonstrate this reactivity under acidic conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Potassium permanganate | Acidic medium | 1-(4-Oxo-1-methyl-1H-pyrazol-3-yl)ethanone | Not reported |

| Chromium trioxide | Acidic medium | Carbonyl derivative | Not reported |

Note: Oxidation typically converts the hydroxy group to a ketone, altering the compound’s electronic properties and reactivity .

Reduction Reactions

Reduction of the carbonyl group to a hydroxyl group is feasible using standard reducing agents. For example, sodium borohydride in methanol has been employed in similar pyrazole derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride | Methanol | 1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanol | Not reported |

Note: Reduction may introduce stereochemical complexity depending on the compound’s structure .

Substitution Reactions

Nucleophilic substitution at the methyl group or hydroxy position is possible under basic conditions. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Alkyl halides + Sodium hydride | THF or DMF | Substituted pyrazole derivatives | Not reported |

Note: The presence of the hydroxy group enables hydrogen bonding, which may influence substitution kinetics.

Bromination Reactions

Bromination at the α-position to the carbonyl group is achievable using brominating agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pyridinium tribromide | Ethanol/DCM, room temp | 2-Bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanone | 89% |

| NBS + AIBN + UV irradiation | CCl₄, reflux | Brominated derivative | 20% |

Note: Bromination introduces a bromine atom, enabling further functionalization or fragment coupling .

Key Observations

-

Structural Influence : The 3-yl position may alter reaction outcomes compared to 4-yl analogs, such as steric hindrance or electronic effects.

-

Purification : Recrystallization or chromatography is typically required to isolate high-purity products .

-

Biological Implications : Oxidation/reduction changes hydrophilicity, potentially affecting bioavailability or target binding.

Scientific Research Applications

Chemistry

1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and reduction, allows chemists to create diverse derivatives with tailored properties.

Biology

Research has shown that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, which may lead to therapeutic applications in treating inflammatory diseases.

Medicine

The unique structural characteristics of this compound make it an attractive lead compound in drug development. Its potential applications include:

- Drug Development : The compound is being explored for its pharmacological properties, particularly as an anti-inflammatory or antimicrobial agent.

- Therapeutic Applications : It may also have implications in treating conditions such as metabolic syndrome, diabetes, and other disorders where inflammation plays a significant role.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials that require specific functional properties. Its versatility allows for the creation of novel materials with enhanced performance characteristics.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives, including:

- Antimicrobial Evaluation : A study demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Activity : Research indicated that certain derivatives showed comparable efficacy to established anti-inflammatory drugs like diclofenac sodium.

These findings underscore the potential of this compound as a valuable compound in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-ethanone

- Structure : Contains a dihydropyrazole core (4,5-dihydro-1H-pyrazole) with 4-chlorophenyl and 4-methoxyphenyl substituents.

- Key Differences: The dihydropyrazole ring introduces conformational flexibility compared to the fully aromatic pyrazole in the target compound.

- Biological Relevance : Pyrazoline derivatives like this exhibit antibacterial and antifungal activities .

1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

- Structure : Features an oxadiazole ring linked to a pyrazole via a methylene bridge, with aryl substituents (e.g., 4-nitrophenyl, 4-methoxyphenyl) .

- Aryl groups contribute to steric bulk and electronic diversity.

- Synthetic Utility : IR and NMR data confirm the presence of characteristic carbonyl (1705–1710 cm⁻¹) and oxadiazole peaks, aiding in structural validation .

1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-pyrrolidinyl)ethanone

- Structure : Combines dihydropyrazole with thienyl and pyrrolidinyl groups .

- Key Differences :

- Thienyl substituents introduce sulfur-based electronic effects, while pyrrolidinyl enhances basicity.

- The hydroxyl group on the phenyl ring mirrors the target compound but is positioned externally.

- Biological Implications : Thiophene-containing analogs are explored for CNS activity due to improved blood-brain barrier penetration .

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight | Key Functional Groups | Solubility Trends |

|---|---|---|---|

| Target Compound | 166.16 g/mol | -OH, -COCH₃, -CH₃ | Moderate polarity (hydroxyl) |

| 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-... | 358.83 g/mol | -Cl, -OCH₃, dihydropyrazole | High lipophilicity |

| 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-...) | 300–313 g/mol | Oxadiazole, aryl, -COCH₃ | Variable (aryl-dependent) |

| 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-... | 369.45 g/mol | Thienyl, pyrrolidinyl | Moderate (thiophene enhances) |

- Reactivity :

- The target’s hydroxyl group may participate in nucleophilic substitutions or hydrogen bonding, whereas chloro/methoxy groups in analogs favor electrophilic reactions.

- Oxadiazole-containing derivatives (e.g., ) show stability under acidic conditions due to aromatic heterocyclic cores .

Biological Activity

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone, a heterocyclic compound, has garnered attention in recent years due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and other therapeutic properties, supported by various studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C6H8N2O2

- Molecular Weight : 140.14 g/mol

- CAS Number : 95884-20-1

The compound features a pyrazole ring substituted with a hydroxy group and a methyl group, which are critical for its biological activity. The presence of these functional groups allows for interactions with biological macromolecules, influencing their functions.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with target molecules, facilitating various biochemical interactions. The compound may also engage in redox reactions, impacting cellular signaling pathways and processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem reported its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases. The mechanism likely involves the inhibition of specific signaling pathways associated with inflammation .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer progression. Its ability to modulate enzyme activity makes it a candidate for further exploration in cancer therapeutics.

Research Findings and Case Studies

Comparative Analysis

When compared to related compounds such as 1-(3-Methyl-1H-pyrazol-4-yl)ethanone and 4-Acetyl-5-methylpyrazole, this compound stands out due to its unique functional groups that enhance its reactivity and biological interactions .

Q & A

Q. What are the standard synthetic routes for 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A typical approach involves refluxing the ketone precursor (e.g., substituted chalcone) with hydrazine hydrate in glacial acetic acid for 4–6 hours, followed by filtration and recrystallization from ethanol or ethanol/chloroform mixtures to achieve purity (yield ~82%) . Catalysts like piperidine in anhydrous ethanol can enhance reaction efficiency under controlled reflux conditions . Critical parameters include stoichiometric ratios (1:1 ketone-to-hydrazine), anhydrous solvents, and temperature stability to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

- 1H/13C NMR : Identify the methyl group (δ ~2.1–2.5 ppm for CH3) and pyrazole ring protons (δ ~6.0–7.5 ppm). The hydroxyl proton (4-OH) may appear as a broad singlet at δ ~5.0–5.5 ppm but can be solvent-dependent .

- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ confirms the acetyl group. Hydroxyl (-OH) stretches appear at ~3200–3500 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]+ should match the molecular weight (e.g., m/z 167.21 for C7H10N2O2).

Critical Note: Use deuterated dimethyl sulfoxide (DMSO-d6) to resolve exchangeable protons like -OH. Cross-validate with elemental analysis for purity.

Q. How can X-ray crystallography resolve ambiguities in the molecular structure and tautomeric forms of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystal Growth : Use slow evaporation from DMF or ethanol to obtain high-quality single crystals .

Data Collection : Employ a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

Refinement : Use SHELX software (SHELXL-2018) for structure solution. Assign anisotropic displacement parameters to non-H atoms and refine hydrogen atoms geometrically .

Structural Insights:

Q. How to analyze conflicting data between computational predictions (DFT) and experimental observations (e.g., bond angles, tautomerism)?

Methodological Answer:

Benchmarking : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SC-XRD data. Discrepancies >0.05 Å in bond lengths indicate solvent or crystal-packing effects .

Tautomer Analysis : Calculate relative energies of tautomers using Gaussian03. Experimental dominance of one tautomer (e.g., 4-hydroxy over 5-hydroxy) can be confirmed via NMR chemical shifts and SC-XRD hydrogen bonding networks .

Statistical Validation : Use R-factors (e.g., R1 < 0.05) to assess model accuracy.

Case Study: In related pyrazolones, computational overestimation of C=O bond length by 0.02 Å was attributed to intermolecular hydrogen bonding not modeled in DFT .

Q. What intermolecular interactions govern the compound’s crystallographic packing, and how do they influence stability?

Methodological Answer:

- Hydrogen Bonds : C–H···O interactions (e.g., C5–H5A···O2, 2.54 Å) form 1D chains along the [010] direction, enhancing thermal stability .

- C–H···π Interactions : Methyl/pyrazole C–H groups interact with aromatic rings (distance ~3.5 Å), contributing to lattice energy .

- Van der Waals Forces : Aliphatic side chains (e.g., hexyloxy groups in analogs) introduce hydrophobic layers, affecting solubility .

Thermal Analysis : DSC/TGA can correlate melting points (e.g., 409 K ) with packing efficiency.

Q. What methodological considerations are essential when designing catalytic studies using this compound as a ligand?

Methodological Answer:

- Ligand Synthesis : Modify the pyrazole’s 3-position with donor groups (e.g., -NH2) to enhance metal coordination. Use palladium acetate in acetonitrile/toluene mixtures under inert (N2/Ar) conditions .

- Characterization : Monitor coordination via 31P NMR (for Pd-P bonds) or UV-Vis (d-d transitions).

- Catalytic Screening : Test Suzuki-Miyaura coupling with aryl halides. Optimize parameters:

- Base: K2CO3 or Cs2CO3

- Solvent: DMF/H2O (4:1)

- Temperature: 80–100°C

Data Interpretation : Compare turnover numbers (TON) with control ligands to assess efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.